molecular formula C19H26N6O B3797809 [3-[(4-Cyclopentyltriazol-1-yl)methyl]piperidin-1-yl]-(4-methylpyrimidin-5-yl)methanone

[3-[(4-Cyclopentyltriazol-1-yl)methyl]piperidin-1-yl]-(4-methylpyrimidin-5-yl)methanone

Cat. No.: B3797809
M. Wt: 354.4 g/mol
InChI Key: MNWWQFIIDVGAFS-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,3-triazole ring, a piperidine ring, and a pyrimidine ring. The 1,2,3-triazole ring is a five-membered ring structure containing two carbon atoms and three nitrogen atoms. The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms. The pyrimidine ring is a six-membered ring with two nitrogen atoms and four carbon atoms .


Molecular Structure Analysis

The presence of multiple rings and functional groups in the compound suggests that it could exhibit interesting chemical properties. The 1,2,3-triazole ring is known to participate in hydrogen bonding and can improve the pharmacokinetics and pharmacological properties of compounds .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole, piperidine, and pyrimidine rings. Each of these functional groups can undergo a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,3-triazole ring could enhance the compound’s solubility in water .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, 1,2,4-triazole derivatives have been studied for their anticancer properties and their ability to inhibit certain enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the biological activity of this compound and its potential uses in medicine or other fields .

Properties

IUPAC Name

[3-[(4-cyclopentyltriazol-1-yl)methyl]piperidin-1-yl]-(4-methylpyrimidin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O/c1-14-17(9-20-13-21-14)19(26)24-8-4-5-15(10-24)11-25-12-18(22-23-25)16-6-2-3-7-16/h9,12-13,15-16H,2-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWWQFIIDVGAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NC=C1C(=O)N2CCCC(C2)CN3C=C(N=N3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-[(4-Cyclopentyltriazol-1-yl)methyl]piperidin-1-yl]-(4-methylpyrimidin-5-yl)methanone
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[3-[(4-Cyclopentyltriazol-1-yl)methyl]piperidin-1-yl]-(4-methylpyrimidin-5-yl)methanone
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[3-[(4-Cyclopentyltriazol-1-yl)methyl]piperidin-1-yl]-(4-methylpyrimidin-5-yl)methanone
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[3-[(4-Cyclopentyltriazol-1-yl)methyl]piperidin-1-yl]-(4-methylpyrimidin-5-yl)methanone
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[3-[(4-Cyclopentyltriazol-1-yl)methyl]piperidin-1-yl]-(4-methylpyrimidin-5-yl)methanone
Reactant of Route 6
[3-[(4-Cyclopentyltriazol-1-yl)methyl]piperidin-1-yl]-(4-methylpyrimidin-5-yl)methanone

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